1,2-Diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
- It appears as a white to almost white powder or crystals .
- The compound is part of the tetramethylbenzene family, which consists of four methyl groups attached to a benzene ring.
- Its systematic name indicates the presence of two iodine atoms at positions 1 and 2 on the benzene ring.
1,2-Diiodo-3,4,5,6-tetramethylbenzene: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One common method involves the iodination of 1,2,3,5-tetramethylbenzene using iodine and a suitable oxidant (e.g., hydrogen peroxide). The reaction proceeds via electrophilic aromatic substitution.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 140°C) in a solvent like acetic acid.
Industrial Production: While not widely produced industrially, researchers have explored its synthesis for specific applications.
Chemical Reactions Analysis
Reactivity: 1,2-Diiodo-3,4,5,6-tetramethylbenzene is relatively inert due to the electron-donating effect of the methyl groups.
Common Reactions: It can undergo halogenation, reduction, and substitution reactions.
Major Products: The primary products depend on the specific reaction conditions. For example, reduction with lithium aluminum hydride yields the corresponding tetramethylbenzene.
Scientific Research Applications
Chemistry: Researchers use it as a model compound to study aromatic substitution reactions and the influence of substituents on reactivity.
Biology: Its applications in biology are limited, but it serves as a reference compound in studies involving aromatic hydrocarbons.
Medicine: No direct medicinal applications are reported, but understanding its reactivity aids drug development.
Industry: Industrial applications are scarce, but its unique structure may inspire new materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action is not well-documented due to its limited use.
- It likely interacts with biological targets through aromatic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds: Other tetramethylbenzenes (e.g., 1,2,3,5-tetramethylbenzene and 1,3,5,7-tetramethylbenzene) share structural similarities.
Uniqueness: The presence of two iodine atoms distinguishes 1,2-Diiodo-3,4,5,6-tetramethylbenzene from its counterparts.
Properties
Molecular Formula |
C20H25I3 |
---|---|
Molecular Weight |
646.1 g/mol |
IUPAC Name |
1,2-diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H12I2.C10H13I/c1-5-6(2)8(4)10(12)9(11)7(5)3;1-6-5-10(11)9(4)8(3)7(6)2/h1-4H3;5H,1-4H3 |
InChI Key |
ASKLLUASXNFRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C(=C(C(=C1C)I)I)C)C |
Origin of Product |
United States |
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